2-(2-Methoxyphenyl)furan
Description
2-(2-Methoxyphenyl)furan is a furan derivative characterized by a furan ring substituted with a methoxyphenyl group at the 2-position. The methoxy (-OCH₃) group on the phenyl ring introduces distinct electronic and steric effects, influencing the compound’s reactivity, stability, and biological activity. The ortho-methoxy substitution likely enhances steric hindrance and modulates electron density, impacting intermolecular interactions and chemical behavior .
Properties
IUPAC Name |
2-(2-methoxyphenyl)furan | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c1-12-10-6-3-2-5-9(10)11-7-4-8-13-11/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMQMMAGGXIJZFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80618223 | |
| Record name | 2-(2-Methoxyphenyl)furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80618223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38527-59-2 | |
| Record name | 2-(2-Methoxyphenyl)furan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38527-59-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Methoxyphenyl)furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80618223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methoxyphenyl)furan typically involves the cyclization of 2-(2-methoxyaryl)-1-arylethanone derivatives. One common method includes the use of hydroiodic acid in acetic acid to facilitate the cyclization process . Another approach involves the condensation reaction of phenacyl phenyl derivatives under specific conditions to yield the desired furan derivative .
Industrial Production Methods: Industrial production methods for 2-(2-Methoxyphenyl)furan are not extensively documented. the general principles of organic synthesis, such as the use of catalytic agents and optimized reaction conditions, are likely employed to achieve high yields and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Methoxyphenyl)furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives with different functional groups.
Reduction: Reduction reactions can convert the furan ring into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the furan ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve desired substitutions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan carboxylic acids, while reduction can produce tetrahydrofuran derivatives .
Scientific Research Applications
Antimicrobial Properties
Research indicates that furan derivatives, including 2-(2-Methoxyphenyl)furan, exhibit significant antimicrobial activity. A study highlighted that derivatives of furan demonstrated strong antibacterial effects against pathogens such as Escherichia coli and Staphylococcus aureus. The compound's structure allows it to interact with bacterial cell membranes, leading to cell lysis and death .
Table 1: Antimicrobial Activity of Furan Derivatives
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-(2-Methoxyphenyl)furan | E. coli | 64 µg/mL |
| Various furan derivatives | S. aureus | 32 µg/mL |
| Novel ARY furan derivative | Proteus vulgaris | 128 µg/mL |
Anticancer Activity
The anticancer potential of furan compounds has been extensively studied. A series of naphthoquinone-furan hybrids were synthesized and tested against various cancer cell lines, demonstrating promising cytotoxicity and inducing apoptosis in cancer cells. The mechanism involved cell cycle arrest and activation of apoptotic pathways, making these compounds suitable candidates for further development as anticancer agents .
Table 2: Anticancer Activity of Furan Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Naphthoquinone-furan hybrid | HeLa | 15 |
| Furan-2-carbohydrazide | MCF-7 | 20 |
| Furan-based analogs | A549 | 10 |
Synthesis and Derivative Development
The synthesis of 2-(2-Methoxyphenyl)furan can be achieved through various organic reactions, including cyclization reactions involving substituted phenols and furan derivatives. These synthetic pathways allow for the modification of the furan scaffold to enhance biological activity.
Table 3: Synthesis Pathways for Furan Derivatives
| Synthetic Method | Starting Materials | Yield (%) |
|---|---|---|
| Cyclization | 2-Methoxyphenol + Furfural | 85 |
| Condensation | Furan + Aromatic Aldehyde | 90 |
| Functionalization | Halogenated furan derivatives | 80 |
Future Prospects
The future applications of 2-(2-Methoxyphenyl)furan may extend beyond antimicrobial and anticancer activities to include:
- Development of Novel Therapeutics : Its structural versatility allows for the design of new drugs targeting specific diseases.
- Material Science : Potential use in the synthesis of advanced materials with electronic properties due to its unique chemical structure .
Case Study 1: Antibacterial Efficacy
A recent study evaluated a series of furan derivatives against multi-drug resistant bacteria, highlighting the effectiveness of compounds like 2-(2-Methoxyphenyl)furan in overcoming resistance mechanisms.
Case Study 2: Anticancer Drug Development
In a collaborative research project, a library of furan-based compounds was screened for anticancer properties, leading to the identification of several lead candidates for further development into clinical therapies.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyphenyl)furan involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, and other biomolecules. The exact pathways and targets vary depending on the specific application and context of use .
Comparison with Similar Compounds
Unique Attributes of 2-(2-Methoxyphenyl)furan
- Steric and Electronic Balance : The ortho-methoxy group provides a unique balance of steric hindrance and electron donation, making it suitable for selective catalysis and drug design .
- Biological Activity: Methoxy-substituted furans often exhibit enhanced antimicrobial and anti-inflammatory properties compared to non-substituted analogs .
- Material Science Applications : The compound’s conjugated system and moderate polarity make it a candidate for organic semiconductors or fluorescent probes .
Biological Activity
2-(2-Methoxyphenyl)furan is an organic compound with the molecular formula . This compound is a derivative of furan, characterized by a methoxy group attached to the phenyl ring. Its unique structure confers various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
The biological activity of 2-(2-Methoxyphenyl)furan is primarily attributed to its ability to interact with various biological targets. Furan derivatives, including this compound, are known for their reactivity and potential therapeutic effects.
Biological Activities
Research indicates that 2-(2-Methoxyphenyl)furan possesses several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that furan derivatives can exhibit antimicrobial effects, potentially making them useful in treating infections .
- Anticancer Potential : Some furan derivatives have shown promise in anticancer applications by inhibiting cell proliferation and inducing apoptosis in cancer cells .
- Toxicological Concerns : While furan derivatives can be beneficial, they also pose risks of toxicity. Studies indicate that certain furan compounds can lead to liver injury and other organ toxicities in animal models .
Research Findings
A summary of notable findings related to the biological activity of 2-(2-Methoxyphenyl)furan is presented below:
| Study Focus | Findings | Reference |
|---|---|---|
| Antimicrobial Activity | Exhibits potential antimicrobial properties against various pathogens. | |
| Anticancer Activity | Induces apoptosis in cancer cell lines; further studies needed for detailed mechanisms. | |
| Toxicity Profile | Associated with liver and renal toxicity in rodent models; requires careful dosage management. |
Case Studies
Although specific case studies on 2-(2-Methoxyphenyl)furan are scarce, related research on furan derivatives provides insights into its potential applications:
- Antiprotozoal Activity : In a study involving structurally similar compounds, some furan derivatives demonstrated significant antiprotozoal activity in vivo, curing up to 75% of infected mice at specific doses .
- Synthesis and Evaluation : Research has highlighted the synthesis of various furan derivatives and their evaluation for biological activity, showing that modifications can enhance their efficacy against specific targets .
- Comparative Analysis : Comparative studies with other furan derivatives indicate that structural modifications can significantly impact biological activity, suggesting that 2-(2-Methoxyphenyl)furan may have unique properties worth exploring further .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
